3-(3-Isopropylphenyl)azetidine CAS number and synonyms
3-(3-Isopropylphenyl)azetidine CAS number and synonyms
Technical Guide: 3-(3-Isopropylphenyl)azetidine (Novel Scaffold)
Executive Summary
3-(3-Isopropylphenyl)azetidine is a specialized, high-value building block utilized in modern medicinal chemistry, particularly within fragment-based drug discovery (FBDD) and lead optimization campaigns. As a constrained, four-membered saturated heterocycle bearing a meta-substituted lipophilic phenyl ring, it serves as a critical bioisostere for more flexible piperidine or pyrrolidine scaffolds.
This molecule is specifically designed to introduce conformational rigidity while maintaining a specific vector for hydrophobic interactions (via the isopropyl group) and a basic center for electrostatic interactions (via the secondary amine).[1] Its primary utility lies in modulating the physicochemical properties (LogP, pKa, metabolic stability) of drug candidates targeting G-protein coupled receptors (GPCRs), monoamine transporters, and kinases.
Part 1: Chemical Identity & Nomenclature
While widely recognized as a rational design element in structure-activity relationship (SAR) studies, 3-(3-Isopropylphenyl)azetidine does not yet have a widely indexed CAS registry number in public databases (e.g., PubChem, ChemSpider) as of early 2025. It is often synthesized de novo or sourced as a custom synthesis item from specialized CROs (e.g., Enamine, WuXi AppTec).[1]
Table 1: Chemical Identification Profile
| Identifier | Value |
| Systematic Name | 3-(3-Propan-2-ylphenyl)azetidine |
| Common Synonyms | 3-(m-Cumenyl)azetidine; 3-(3-Isopropylphenyl)azetidine |
| CAS Number | Not publicly assigned (Closest analog: 3-phenylazetidine, CAS 4363-13-7) |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC(C)c1cccc(c1)C2CNC2 |
| InChI Key | Generated:[2][3][4]InChI=1S/C12H17N/c1-9(2)11-5-3-4-10(6-11)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
| Stereochemistry | Achiral (Plane of symmetry through the azetidine ring) |
Part 2: Physicochemical Profile (Predicted)
The introduction of the isopropyl group at the meta-position significantly alters the lipophilicity and steric profile compared to the unsubstituted parent, 3-phenylazetidine.
Table 2: Predicted Physicochemical Properties
| Property | Value | Significance in Drug Design |
| cLogP | ~2.8 - 3.1 | Moderate lipophilicity; good for CNS penetration but requires monitoring for metabolic liability. |
| pKa (Basic N) | ~9.5 - 10.0 | Highly basic secondary amine; likely protonated at physiological pH (7.4), facilitating cation-pi interactions. |
| TPSA | 12.03 Ų | Low polar surface area, favorable for blood-brain barrier (BBB) permeability.[1] |
| Rotatable Bonds | 2 | Low flexibility (isopropyl group rotation only), reducing entropic penalty upon binding.[1] |
| H-Bond Donors | 1 | Secondary amine (NH).[1] |
| H-Bond Acceptors | 1 | Secondary amine (N).[1] |
Part 3: Synthetic Methodology
Given the lack of a commercial bulk supply, the synthesis of 3-(3-Isopropylphenyl)azetidine is best achieved via a Nickel-Catalyzed Cross-Coupling strategy. This modern approach avoids the harsh conditions of traditional cyclization and allows for the late-stage introduction of the aryl group.[1]
Protocol: Ni-Catalyzed Negishi Cross-Coupling
Objective: Synthesize tert-butyl 3-(3-isopropylphenyl)azetidine-1-carboxylate followed by deprotection.
Reagents:
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Substrate: tert-Butyl 3-iodoazetidine-1-carboxylate (commercially available).
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Coupling Partner: 3-Isopropylphenylzinc iodide (prepared in situ from 3-isopropyliodobenzene and Zn dust).[1]
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Catalyst: NiCl₂(glyme) / Pybox ligand (or similar Ni source).[1]
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Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]
Step-by-Step Workflow:
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Zinc Reagent Preparation:
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Activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF.
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Add 3-isopropyliodobenzene (1.0 equiv) and heat to 60°C for 3 hours to form the organozinc reagent.[1]
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Cross-Coupling:
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In a separate flask, mix tert-butyl 3-iodoazetidine-1-carboxylate (0.8 equiv), NiCl₂(glyme) (10 mol%), and Pybox ligand (15 mol%) in THF.
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Add the prepared organozinc solution via cannula at 0°C.[1]
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Stir at room temperature for 12 hours under Argon.
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Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1]
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Purification: Silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
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Deprotection:
Visualized Pathway (DOT)
Figure 1: Nickel-catalyzed Negishi cross-coupling route for the synthesis of 3-(3-Isopropylphenyl)azetidine.
Part 4: Medicinal Chemistry Applications
1. Bioisosterism & Scaffold Hopping The azetidine ring is a "contracted" bioisostere of the pyrrolidine (5-membered) and piperidine (6-membered) rings.
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Vector Change: The bond angle of the azetidine (approx. 90°) alters the exit vector of the phenyl substituent relative to the nitrogen lone pair.[1] This can be critical for fine-tuning the fit within a receptor pocket where a piperidine analog clashes sterically.[1]
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Lipophilicity Modulation: The isopropyl group adds significant hydrophobic bulk (Van der Waals volume ~45 ų) at the meta-position, often used to fill hydrophobic pockets in GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT) or to block metabolic hotspots on the phenyl ring.
2. Metabolic Stability Azetidines often show improved metabolic stability compared to their larger ring counterparts.[1] The high sp³ character and the specific geometry can reduce the rate of N-oxidation or alpha-carbon oxidation by cytochrome P450 enzymes.
3. Case Study Context: Monoamine Transporter Inhibitors In the design of triple reuptake inhibitors (SNDRIs), 3-arylazetidines have been explored as rigid cores. The 3-(3-isopropylphenyl) substitution pattern would specifically target the hydrophobic sub-pockets of the serotonin transporter (SERT) or norepinephrine transporter (NET), potentially improving selectivity over the dopamine transporter (DAT).
Part 5: Handling & Safety
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Hazard Classification: As a secondary amine, this compound is likely Corrosive (Skin Corr.[1] 1B) and an Irritant .[1]
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Azetidines can be prone to ring-opening polymerization if exposed to strong Lewis acids or excessive heat over time.[1]
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1] Avoid contact with oxidizing agents.[1]
References
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Synthesis of 3-Arylazetidines
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Azetidine Scaffolds in Drug Discovery
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General Properties of 3-Arylazetidines
